molecular formula C13H7BrClN3O2S B11305388 N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3-chlorobenzamide

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3-chlorobenzamide

Cat. No.: B11305388
M. Wt: 384.64 g/mol
InChI Key: VKHDZFCRMWGUKX-UHFFFAOYSA-N
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Description

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3-chlorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of bromofuran, thiadiazole, and chlorobenzamide moieties, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3-chlorobenzamide typically involves multi-step organic reactions. One common approach includes the formation of the 5-bromofuran-2-yl intermediate, which is then reacted with appropriate thiadiazole and chlorobenzamide precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs. The use of automated reactors and advanced purification techniques, such as chromatography, can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various substituted furan derivatives, aldehydes, ketones, and other functionalized compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3-chlorobenzamide exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3-chlorobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C13H7BrClN3O2S

Molecular Weight

384.64 g/mol

IUPAC Name

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3-chlorobenzamide

InChI

InChI=1S/C13H7BrClN3O2S/c14-10-5-4-9(20-10)11-16-13(21-18-11)17-12(19)7-2-1-3-8(15)6-7/h1-6H,(H,16,17,18,19)

InChI Key

VKHDZFCRMWGUKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=NS2)C3=CC=C(O3)Br

Origin of Product

United States

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